molecular formula C18H13ClN2S2 B2376166 4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine CAS No. 478029-85-5

4-Chloro-2-[(4-methylbenzyl)sulfanyl][1]benzothieno[3,2-d]pyrimidine

Cat. No.: B2376166
CAS No.: 478029-85-5
M. Wt: 356.89
InChI Key: DXCRJOSUMMYACQ-UHFFFAOYSA-N
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Description

4-Chloro-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidine is a unique chemical compound with diverse applications in scientific research. This compound exhibits intriguing properties that make it valuable for studying various phenomena, including molecular interactions and biological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidine typically involves multi-step organic reactionsSpecific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Advanced techniques like continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can produce various substituted derivatives .

Scientific Research Applications

4-Chloro-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidine has numerous applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in significant biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-2-methylbenzoic acid
  • 4-Chloro-2-methylbenzophenone
  • 4-Chloro-2-methyl-3-nitrobenzoic acid methyl ester

Uniqueness

Compared to these similar compounds, 4-Chloro-2-(4-methylbenzyl)sulfanylbenzothieno[3,2-d]pyrimidine stands out due to its unique benzothieno[3,2-d]pyrimidine core structure. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

4-chloro-2-[(4-methylphenyl)methylsulfanyl]-[1]benzothiolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2S2/c1-11-6-8-12(9-7-11)10-22-18-20-15-13-4-2-3-5-14(13)23-16(15)17(19)21-18/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCRJOSUMMYACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)Cl)SC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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